1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid
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Overview
Description
1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C12H21NO5. It is often used in organic synthesis and research due to its unique structural properties and reactivity. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been used as reactants for the synthesis of various inhibitors .
Mode of Action
The mode of action of 1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid involves several steps. The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . This is followed by methanolysis of the silyl ester to the carbamic acid . The final step is decarboxylation to the amine .
Biochemical Pathways
It’s known that similar compounds participate in reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Similar compounds have been used as reactants for the synthesis of various inhibitors, suggesting potential roles in modulating cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid typically involves the protection of an amine group with a Boc group. One common method involves the reaction of 4-hydroxycyclohexane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of 4-oxocyclohexane-1-carboxylic acid.
Reduction: Formation of 4-hydroxycyclohexane-1-methanol.
Substitution: Formation of 4-hydroxycyclohexane-1-carboxylic acid with a free amine group.
Scientific Research Applications
1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
- 1-{[(Tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid
- 1-{[(Tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
- 1-{[(Tert-butoxy)carbonyl]amino}cyclopropanecarboxylic acid
Uniqueness
1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid is unique due to its specific structural features, including the presence of both a hydroxyl group and a Boc-protected amine on a cyclohexane ring. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-12(9(15)16)6-4-8(14)5-7-12/h8,14H,4-7H2,1-3H3,(H,13,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBVVUBYEBFRKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(CC1)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370379 |
Source
|
Record name | 1-[(tert-Butoxycarbonyl)amino]-4-hydroxycyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369403-08-7 |
Source
|
Record name | 1-[(tert-Butoxycarbonyl)amino]-4-hydroxycyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-4-hydroxycylclohexane-1-carboxylic acid, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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